molecular formula C15H12O3 B12891671 1(3H)-Isobenzofuranone, 3-(phenylmethoxy)- CAS No. 61133-40-2

1(3H)-Isobenzofuranone, 3-(phenylmethoxy)-

Cat. No.: B12891671
CAS No.: 61133-40-2
M. Wt: 240.25 g/mol
InChI Key: WZDXPVSFAWUGOD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by a benzyloxy group attached to the third position of the isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)isobenzofuran-1(3H)-one typically involves the reaction of 3-hydroxyisobenzofuran-1(3H)-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods

While specific industrial production methods for 3-(benzyloxy)isobenzofuran-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted isobenzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)isobenzofuran-1(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(benzyloxy)isobenzofuran-1(3H)-one exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The benzyloxy group plays a crucial role in enhancing the binding affinity and selectivity towards the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)isobenzofuran-1(3H)-one is unique due to its specific benzyloxy substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and organic synthesis, offering potential advantages in terms of selectivity and efficacy in biological applications.

Properties

CAS No.

61133-40-2

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3-phenylmethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O3/c16-14-12-8-4-5-9-13(12)15(18-14)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

WZDXPVSFAWUGOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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